ML321
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.52 |
IUPAC Name |
(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
YNXQLYVNEKEXJH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML321; ML 321; ML-321. |
Origin of Product |
United States |
Preparation Methods
The synthesis of ML321 involves several key steps. The compound is prepared through a series of chemical reactions that include the formation of a bicyclo[3.2.1]-3-octane-2,4-dione intermediate . The synthetic route typically involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions and the action of a catalyst and a strong alkali . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Key Characteristics
-
D2R Selectivity: ML321 exhibits high selectivity for the D2 receptor over other GPCRs, particularly the D3 receptor . It was found to be more than 10-fold selective for the D2R versus the D3R in initial screening . Further optimization led to a compound with >40-fold selectivity for the D2R versus the D3R .
-
Binding Pose: Molecular modeling reveals that this compound adopts a unique binding pose within the orthosteric binding site (OBS) of the D2R . The dibenzothiazepine moiety of this compound interacts with specific amino acid residues within the OBS, while the thiophene moiety orients toward a secondary binding pocket (SBP) .
-
Inverse Agonist Activity: this compound functions as an inverse agonist at the D2R, similar to other D2R antagonists .
-
In vivo Selectivity: Studies in rodents demonstrate that this compound can selectively antagonize a D2R-mediated response without affecting a D3R-mediated response .
-
Unique Binding Kinetics: this compound exhibits slow-on and fast-off receptor binding rates, similar to atypical antipsychotics .
Binding Interactions of this compound within the D2R
This compound interacts with the D2R through its dibenzothiazepine and thiophene moieties . The dibenzothiazepine moiety clamps onto the hydrophobic sec-butyl side chain of Ile184 EL2.52, while the phenyl side chains of Phe389 6.51 and Phe390 6.52 stack with the dibenzothiazepine moiety . The amide nitrogen of this compound can form a hydrogen bond with the side chain carboxyl group of Asp114 3.32 . The thiophene moiety protrudes into an SBP of the D2R formed by Val91 2.61, Leu94 2.64, Trp100 EL1.50, Phe110 3.28, and Cys182 EL2.50 .
Effects of Mutations on this compound Activity
Mutations of specific residues in the binding site of D2R affect this compound activity :
-
Mutation of Val91 2.61A reduced the potency of this compound for inhibiting dopamine-stimulated Go activation .
-
Mutation of Trp100 EL1.50A essentially eliminated this compound activity .
-
Mutation of Leu94 2.64A reduced the functional potency of this compound .
-
Mutation of Phe110 3.28A improved both the binding affinity and the functional potency of this compound .
Table 1: Effects of mutations on this compound binding and function
| Mutation | Effect on this compound Binding | Effect on this compound Function |
|---|---|---|
| Val91 2.61A | Not specified | Reduced potency for inhibiting dopamine-stimulated Go activation |
| Trp100 EL1.50A | Essentially eliminated this compound activity | Essentially eliminated this compound activity |
| Leu94 2.64A | No statistically significant difference in the binding assay | Reduced functional potency |
| Phe110 3.28A | Improved binding affinity (∼20-fold) | Improved functional potency (∼5-fold) |
Metabolism
This compound has a short metabolic half-life, which has prompted the creation of more metabolically stable derivatives . The primary site of metabolism involves oxidation of the alkyl-thiophene portion of this compound .
Scientific Research Applications
ML321 has a wide range of scientific research applications, including:
Mechanism of Action
ML321 exerts its effects by selectively antagonizing the dopamine D2 receptor. Unlike other monoaminergic ligands, this compound lacks a positively charged amine group and adopts a unique binding pose within the orthosteric binding site of the dopamine D2 receptor . This unique binding pose contributes to its exceptional selectivity and efficacy. The compound penetrates the central nervous system and occupies the dopamine D2 receptor in a dose-dependent manner . Behavioral studies in animal models have shown that this compound can selectively antagonize dopamine D2 receptor-mediated responses without affecting dopamine D3 receptor-mediated responses .
Comparison with Similar Compounds
Key Features of ML321:
- Selectivity : this compound exhibits >40-fold selectivity for D2R over D3R and negligible activity at other G-protein-coupled receptors (GPCRs), as demonstrated in functional screens of 168 GPCRs .
- Binding Kinetics : Slow association ($k{on} = 1.6 \times 10^5 \, \text{M}^{-1}\text{min}^{-1}$) and fast dissociation ($k{off} = 0.14 \, \text{min}^{-1}$) rates, leading to a short receptor half-life ($t_{½} = 5.0 \, \text{min}$) .
- Mechanism: Occupies a unique orthosteric binding site in D2R, distinct from other monoamine ligands due to its lack of a positively charged amine group .
- In Vivo Efficacy : Effective in rodent models predictive of antipsychotic activity (e.g., attenuation of amphetamine-induced hyperlocomotion, restoration of prepulse inhibition) without promoting catalepsy, a marker of extrapyramidal side effects (EPS) .
- Safety Profile: No significant inhibition of hERG channels (IC₅₀ > 25 µM), reducing cardiac toxicity risk .
Comparison with Similar Compounds
Selectivity Profile
This compound vs. Clozapine (Atypical Antipsychotic): Clozapine, a non-selective D2R/D4R antagonist, is associated with low EPS but has off-target activity at histamine, muscarinic, and adrenergic receptors, contributing to side effects like sedation and weight gain .
Table 1: Receptor Selectivity Comparison
| Compound | D2R Selectivity (vs. D3R) | Off-Target GPCR Activity |
|---|---|---|
| This compound | >40-fold | None (tested on 168 GPCRs) |
| Clozapine | ~1-fold | High (H1, M1, α1) |
| Haloperidol* | ~1-fold | Moderate (σ, 5-HT2) 1 |
Binding Kinetics and Receptor Interaction
This compound vs. Clozapine:
Both compounds exhibit similar slow association and fast dissociation kinetics, but this compound’s unique binding site enables superior selectivity (Table 2) .
Table 2: Binding Kinetics at D2R
This compound’s binding is stabilized by hydrophobic interactions with residues Ile184, Phe390, and Trp100 in D2R, as shown by mutagenesis studies . Clozapine lacks this specificity, contributing to its broader receptor activity .
In Vivo Efficacy and Behavioral Models
This compound vs. Typical Antipsychotics (e.g., Haloperidol):
Table 3: In Vivo Behavioral Effects
| Effect | This compound | Clozapine | Haloperidol* |
|---|---|---|---|
| PPI Restoration | Yes | Yes | No |
| Catalepsy Induction | No | Low | High |
| Sedation | Weak | Moderate | Low |
Metabolic Stability and Optimization
This compound vs. Its Derivatives:
this compound has a short metabolic half-life due to oxidation of its alkyl-thiophene moiety . Over 100 analogs have been synthesized, with modifications improving metabolic stability (e.g., increased $t_{½}$ from 1.2 to 4.8 hours) while retaining D2R selectivity .
Q & A
Q. What is the primary pharmacological target of ML321, and how does its selectivity compare to existing D2R antagonists?
this compound is a novel, highly selective D2 dopamine receptor (D2R) antagonist with >50-fold selectivity over D3R and negligible activity at other GPCRs (e.g., adrenergic, serotonergic receptors). This selectivity was confirmed via radioligand-binding assays and functional profiling across 168 GPCRs, distinguishing it from non-selective FDA-approved antipsychotics like haloperidol .
Q. What experimental evidence supports this compound’s efficacy in preclinical models of antipsychotic activity?
this compound attenuates amphetamine- and PCP-induced locomotor hyperactivity and pre-pulse inhibition deficits in rodents, consistent with atypical antipsychotic efficacy. Notably, it produces minimal catalepsy (a proxy for extrapyramidal side effects) at therapeutic doses, validated through dose-response studies and comparison to haloperidol .
Q. How does Na+ dependency influence this compound’s binding to D2R?
this compound’s binding to D2R is entirely Na+-dependent, as shown by competitive displacement assays in Tris buffer with/without Na+. Binding affinity decreases significantly in Na+-free conditions, a unique property attributed to its lack of a protonatable amine group, which differentiates it from classical monoaminergic ligands .
Advanced Research Questions
Q. What methodological strategies are critical for resolving contradictions in this compound’s reported selectivity across receptor subtypes?
- Cross-screening: Use standardized radioligand-binding assays (e.g., [³H]spiperone for D2R/D3R) under identical buffer conditions (Na+ concentration, pH).
- Functional assays: Employ β-arrestin recruitment or cAMP inhibition assays to confirm functional selectivity.
- Data normalization: Control for variations in receptor expression levels (e.g., via Bmax values) to avoid false selectivity interpretations .
Q. How can structural modifications of this compound improve its metabolic stability without compromising receptor selectivity?
- Metabolic profiling: Identify primary metabolic sites (e.g., alkyl-thiophene moiety) using LC-MS and hepatocyte incubation.
- Analog synthesis: Replace labile groups with bioisosteres (e.g., fluorinated thiophene) and test binding affinity via saturation assays.
- ADME optimization: Prioritize analogs with >8-hour metabolic half-life in murine models and maintained D2R/D3R selectivity ratios (>50:1) .
Q. What in vivo paradigms best model this compound’s potential for extrapyramidal side effects (EPS) in humans?
- Catalepsy tests: Compare this compound to haloperidol in rodent bar-test or grid-climbing assays at equieffective D2R occupancy doses.
- Dose-response profiling: Use PET imaging in non-human primates to correlate CNS D2R occupancy with behavioral outcomes (e.g., locomotor suppression vs. catalepsy) .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
